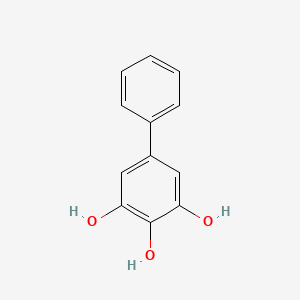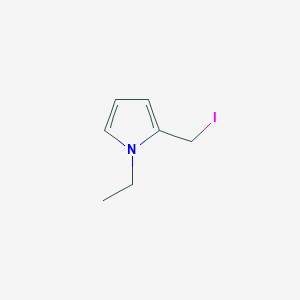
1-ethyl-2-(iodomethyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-2-(iodomethyl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of an ethyl group at the first position and an iodomethyl group at the second position makes this compound unique. It is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-ethyl-2-(iodomethyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the alkylation of 1-ethylpyrrole with iodomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Another method involves the direct iodination of 1-ethyl-2-methylpyrrole using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite. This reaction is usually carried out in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can provide better control over reaction conditions, leading to higher purity and reduced by-products. The choice of solvents, catalysts, and reaction parameters is optimized to achieve scalable and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-2-(iodomethyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with sodium azide can yield the corresponding azidomethyl derivative.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium azide, potassium tert-butoxide, anhydrous conditions.
Oxidation: Potassium permanganate, chromium trioxide, organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products
Substitution: Azidomethyl derivatives, thiomethyl derivatives.
Oxidation: Carbonyl compounds.
Reduction: Methyl derivatives.
Aplicaciones Científicas De Investigación
1-ethyl-2-(iodomethyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-ethyl-2-(iodomethyl)-1H-pyrrole involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive, allowing for various substitution and addition reactions. The compound can interact with biological molecules, potentially affecting molecular pathways and targets. Detailed studies on its interactions and effects are essential to understand its full potential.
Comparación Con Compuestos Similares
Similar Compounds
1-ethyl-2-methyl-1H-pyrrole: Lacks the iodomethyl group, making it less reactive in substitution reactions.
1-ethyl-2-chloromethyl-1H-pyrrole: Similar reactivity but with different halogen properties.
1-ethyl-2-bromomethyl-1H-pyrrole: Similar to the iodomethyl derivative but with different reactivity and stability.
Uniqueness
1-ethyl-2-(iodomethyl)-1H-pyrrole is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.
Propiedades
Fórmula molecular |
C7H10IN |
|---|---|
Peso molecular |
235.07 g/mol |
Nombre IUPAC |
1-ethyl-2-(iodomethyl)pyrrole |
InChI |
InChI=1S/C7H10IN/c1-2-9-5-3-4-7(9)6-8/h3-5H,2,6H2,1H3 |
Clave InChI |
CLYUSMSFDWUDIL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC=C1CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol](/img/structure/B13951404.png)
![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)
![7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B13951414.png)

![3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid](/img/structure/B13951422.png)
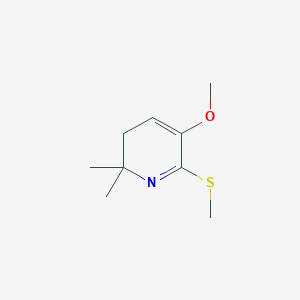
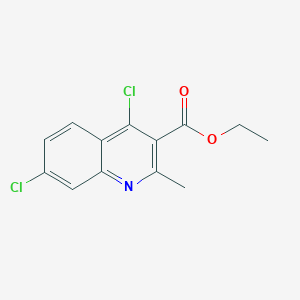
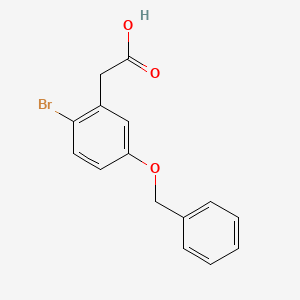

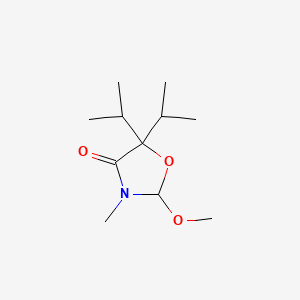
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)

